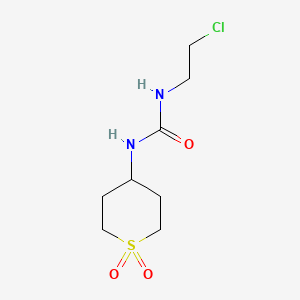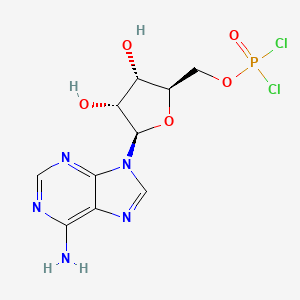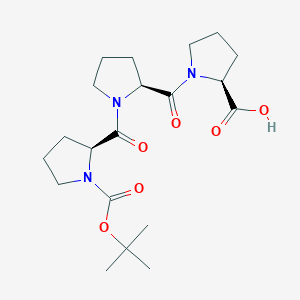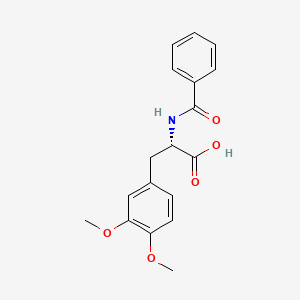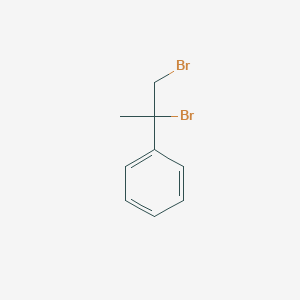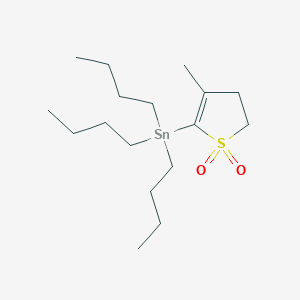
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide is a chemical compound known for its systemic fungicidal properties. It has been studied for its effectiveness against various plant pathogenic fungi, making it a valuable asset in agricultural chemistry .
Métodos De Preparación
The synthesis of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide involves the reaction of piperazine with 2,2,2-trichloroethyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide has several scientific research applications:
Agricultural Chemistry: It is primarily used as a systemic fungicide to protect crops from fungal infections.
Biological Studies: The compound’s fungicidal properties make it a subject of interest in studies related to plant pathology and fungal biology.
Industrial Applications: It may be used in the formulation of fungicidal products for agricultural use.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide involves its systemic activity within the plant. Upon application, the compound is absorbed by the plant and translocated to various tissues. It exerts its fungicidal effects by interfering with the metabolic processes of the fungi, leading to their inhibition and eventual death . The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt key enzymatic functions within the fungal cells.
Comparación Con Compuestos Similares
N~1~,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide can be compared with other systemic fungicides such as:
Bis(2,2,2-trichloroethyl) azodicarboxylate: This compound has similar trichloroethyl groups but differs in its overall structure and applications.
The uniqueness of N1,N~4~-Bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide lies in its specific systemic activity and effectiveness against a broad spectrum of plant pathogenic fungi .
Propiedades
Número CAS |
34520-75-7 |
|---|---|
Fórmula molecular |
C10H14Cl6N4O2 |
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
1-N,4-N-bis(2,2,2-trichloroethyl)piperazine-1,4-dicarboxamide |
InChI |
InChI=1S/C10H14Cl6N4O2/c11-9(12,13)5-17-7(21)19-1-2-20(4-3-19)8(22)18-6-10(14,15)16/h1-6H2,(H,17,21)(H,18,22) |
Clave InChI |
PEMUPXNRKUQNOM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)NCC(Cl)(Cl)Cl)C(=O)NCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
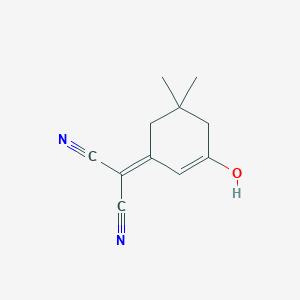

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
